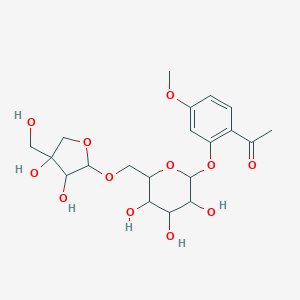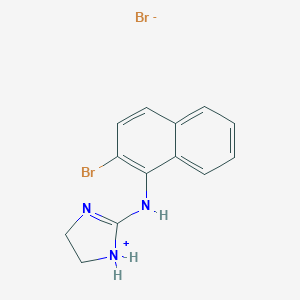
Apiopaeonoside
Descripción general
Descripción
Es un derivado glucósido de la paeonol, específicamente identificado como paeonol-D-apio-β-D-furanosil (1→6)-β-D-glucopiranósido . Este compuesto es parte de la familia de los glucósidos monoterpénicos y ha sido estudiado por sus diversas propiedades farmacológicas.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El mecanismo de acción del apiopaeonoside implica su interacción con varios objetivos moleculares y vías:
Efectos antiinflamatorios: El this compound inhibe la producción de citocinas proinflamatorias y reduce la inflamación.
Actividad antioxidante: El compuesto elimina los radicales libres y reduce el estrés oxidativo.
Efectos vasodilatadores: El this compound mejora la función endotelial y promueve la vasodilatación al regular los niveles de calcio intracelular.
Análisis Bioquímico
Cellular Effects
It is known that Apiopaeonoside is a natural product isolated from the root of Paeonia suffruticosa , which has been reported to have various biological activities
Molecular Mechanism
It is known that this compound is a natural product isolated from the root of Paeonia suffruticosa , which has been reported to have various biological activities
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El apiopaeonoside se aísla principalmente de fuentes naturales en lugar de sintetizarse por medios artificiales. El proceso de extracción implica el uso de disolventes como el metanol, el etanol y el diclorometano . La raíz de Paeonia suffruticosa se somete a reacciones hidrolíticas y preparación de derivados para aislar el this compound .
Métodos de producción industrial
La producción industrial de this compound implica la extracción a gran escala de la corteza de la raíz de Paeonia suffruticosa. El proceso incluye el secado de la corteza de la raíz, seguido de la extracción con disolventes y la purificación mediante técnicas cromatográficas como la Cromatografía Líquida de Alta Eficiencia (HPLC) y la Cromatografía Líquida-Espectrometría de Masas (LC-MS) .
Análisis de las reacciones químicas
Tipos de reacciones
El this compound sufre diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.
Reducción: El compuesto puede reducirse añadiendo hidrógeno o eliminando oxígeno.
Sustitución: El this compound puede sufrir reacciones de sustitución en las que un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Agentes oxidantes: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Agentes reductores: El borohidruro de sodio y el hidruro de litio y aluminio se utilizan con frecuencia.
Disolventes: El metanol, el etanol y el diclorometano son disolventes de uso común.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados del this compound, mientras que la reducción puede producir formas reducidas del compuesto.
Análisis De Reacciones Químicas
Types of Reactions
Apiopaeonoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Solvents: Methanol, ethanol, and dichloromethane are commonly used solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of this compound, while reduction may produce reduced forms of the compound.
Comparación Con Compuestos Similares
El apiopaeonoside es único debido a su estructura específica de glucósido. Entre los compuestos similares se incluyen:
Paeonol: El compuesto madre del this compound, conocido por sus propiedades antiinflamatorias y antioxidantes.
Paeoniflorina: Otro glucósido de Paeonia suffruticosa con efectos farmacológicos similares.
Benzoylpaeoniflorina: Un derivado de la paeoniflorina con potencial terapéutico adicional.
El this compound destaca por su combinación única de porciones de glucósidos, que contribuyen a su perfil farmacológico distintivo.
Propiedades
IUPAC Name |
1-[2-[6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methoxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O12/c1-9(22)11-4-3-10(28-2)5-12(11)31-18-16(25)15(24)14(23)13(32-18)6-29-19-17(26)20(27,7-21)8-30-19/h3-5,13-19,21,23-27H,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLNKOAURQPXIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905328 | |
| Record name | 2-Acetyl-5-methoxyphenyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100291-86-9 | |
| Record name | Apiopaeonoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100291869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetyl-5-methoxyphenyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is apiopaeonoside and where is it found?
A1: this compound is a natural compound found in the root of the Paeonia suffruticosa plant, also known as the tree peony. [, ] This plant is commonly used in traditional Chinese medicine. []
Q2: What is the chemical structure of this compound?
A2: this compound is a paeonol glycoside. Its structure consists of a paeonol molecule linked to a disaccharide composed of D-apiose and D-glucose. The full chemical name is paeonol-[D-apio-β-D-furanosyl (1→6)-β-D-glucopyranoside. []
Q3: Has this compound been investigated for its biological activity?
A3: Yes, studies have shown that this compound exhibits tyrosinase inhibitory activity. [] Tyrosinase is a key enzyme involved in melanin production, and inhibitors of this enzyme are of interest for developing skin-lightening agents. []
Q4: What analytical techniques are used to identify and quantify this compound?
A4: Several techniques have been employed to study this compound, including:
- High-performance thin-layer chromatography (HPTLC): This method has been used to quantify this compound levels in Paeonia suffruticosa roots at different stages of plant growth. []
- High-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF-MS): This technique was used to identify this compound as a tyrosinase binder in San-Bai decoction, a traditional Chinese medicine. []
- Ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q/TOF-MS): This method was used to analyze this compound content in Paeonia lactiflora roots of different ages, diameters, and with or without specific markings. []
Q5: What other compounds are often found alongside this compound in Paeonia species?
A5: Research frequently identifies this compound in conjunction with other bioactive compounds, including:
- Paeoniflorin: A prominent monoterpene glycoside in Paeonia species. [, , , ]
- Benzoylpaeoniflorin: A paeoniflorin derivative also found in these plants. [, , ]
- Oxypaeoniflorin: Another related monoterpene glycoside. [, ]
- Paeonol: A phenolic compound found in Paeonia species. [, , ]
- Paeonoside and Paeonolide: Additional glycosides present in these plants. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile](/img/structure/B217133.png)




![1-methyl-1-nitroso-3-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]urea](/img/structure/B217180.png)



![sodium;6-amino-5-[[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B217197.png)

![2-[(4-ethoxyphenyl)-phenylcarbamoyl]oxyethyl-diethylazanium chloride](/img/structure/B217226.png)


